molecular formula C16H16N4O5 B11012499 N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine

Cat. No.: B11012499
M. Wt: 344.32 g/mol
InChI Key: ATTIZRPHWSPKIA-UHFFFAOYSA-N
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Description

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a pyridazinone core with a phenyl group and an acetylglycylglycine moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine typically involves multiple steps:

    Formation of the Pyridazinone Core: The initial step involves the synthesis of the 6-oxo-3-phenylpyridazin-1(6H)-yl core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Acetylation: The pyridazinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Glycylglycine: The final step involves coupling the acetylated pyridazinone with glycylglycine. This can be done using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the pyridazinone core.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: The acetyl and glycylglycine moieties can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl group or pyridazinone core.

    Reduction: Reduced forms of the carbonyl groups, potentially forming alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with pyridazine structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazine can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The potential anticancer activity of N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine has been explored through in vitro studies. Preliminary findings suggest that this compound may induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. Further research is needed to establish its efficacy and safety profile in vivo .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic disorders, such as α-glucosidase. Inhibition of this enzyme can be beneficial for managing conditions like diabetes by slowing carbohydrate absorption .

Case Study 1: Antimicrobial Efficacy

A study conducted on various synthesized pyridazine derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess the antimicrobial efficacy, revealing promising results that warrant further investigation into structure-activity relationships .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of related compounds, it was found that certain derivatives could inhibit the proliferation of breast cancer cells. The mechanism involved the modulation of apoptotic pathways and cell cycle arrest at specific phases. These findings highlight the therapeutic potential of pyridazine derivatives in oncology .

Mechanism of Action

The mechanism by which N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine
  • N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]alanine
  • N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]valine

Uniqueness

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine stands out due to its specific combination of the pyridazinone core with the glycylglycine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the glycylglycine unit could enhance its solubility and bioavailability, making it a more attractive candidate for various applications.

Biological Activity

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine, identified by its CAS number 1246051-15-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C14H13N3O4
Molecular Weight 287.2707 g/mol
IUPAC Name This compound

The structure includes a pyridazine moiety, which is significant for its biological interactions.

This compound is believed to exert its effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors that are crucial for angiogenesis and tumor growth.
  • Cytotoxicity : Studies indicate that it may induce apoptosis in cancer cells while sparing normal cells, showcasing its potential as a selective cytotoxic agent.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Human gingival carcinoma (Ca9-22)
  • Human squamous carcinoma (HSC-2 and HSC-4)

These findings suggest that this compound could be a promising candidate for further development in cancer therapy due to its selective toxicity towards malignant cells compared to non-malignant cells .

Inhibitory Effects on Angiogenesis

The compound has also been evaluated for its antiangiogenic properties. It inhibits vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor-induced angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects on various cancer cell lines using the MTT assay, revealing IC50 values that indicate potent activity against malignant cells while showing lower toxicity towards normal fibroblasts .
  • Mechanistic Studies :
    • Mechanistic investigations demonstrated that the compound can induce apoptosis through caspase activation pathways, suggesting a targeted approach to cancer treatment .
  • In Vivo Studies :
    • Preliminary in vivo studies have shown promising results in xenograft models where the compound significantly reduced tumor size compared to controls .

Properties

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

2-[[2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H16N4O5/c21-13(18-9-16(24)25)8-17-14(22)10-20-15(23)7-6-12(19-20)11-4-2-1-3-5-11/h1-7H,8-10H2,(H,17,22)(H,18,21)(H,24,25)

InChI Key

ATTIZRPHWSPKIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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